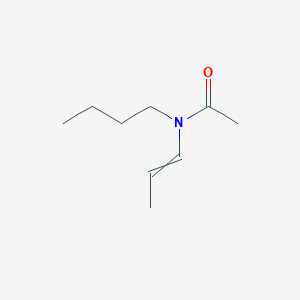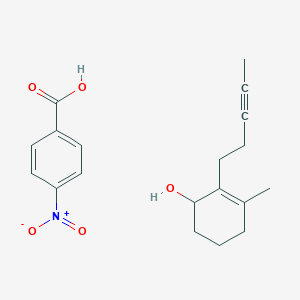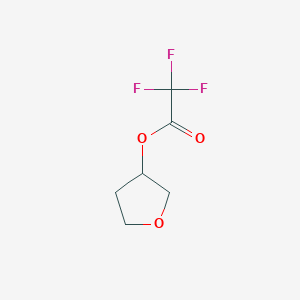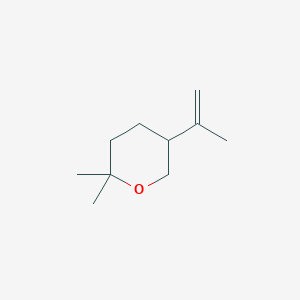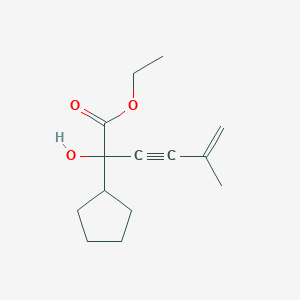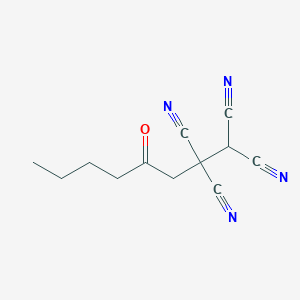
4-Oxooctane-1,1,2,2-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxooctane-1,1,2,2-tetracarbonitrile is a chemical compound characterized by the presence of four cyano groups and a ketone group attached to an octane backbone
準備方法
Synthetic Routes and Reaction Conditions
4-Oxooctane-1,1,2,2-tetracarbonitrile can be synthesized through the interaction of octanone derivatives with tetracyanoethylene. The reaction typically involves the use of acetic acid as a solvent and ammonium acetate as a catalyst. The mixture is heated to around 40-50°C until the complete dissolution of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Oxooctane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Oxooctane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research into its potential as a building block for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-oxooctane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive cyano and ketone groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, oxidation, and reduction reactions.
類似化合物との比較
Similar Compounds
- 4-Oxopentane-1,1,2,2-tetracarbonitrile
- 4-Oxohexane-1,1,2,2-tetracarbonitrile
- 4-Oxoheptane-1,1,2,2-tetracarbonitrile
Uniqueness
4-Oxooctane-1,1,2,2-tetracarbonitrile is unique due to its longer carbon chain compared to its similar compounds. This longer chain can influence its physical properties, such as solubility and melting point, making it suitable for specific applications where other shorter-chain analogs may not be as effective .
特性
CAS番号 |
90138-06-0 |
|---|---|
分子式 |
C12H12N4O |
分子量 |
228.25 g/mol |
IUPAC名 |
4-oxooctane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-2-3-4-11(17)5-12(8-15,9-16)10(6-13)7-14/h10H,2-5H2,1H3 |
InChIキー |
URRUFMZKVMFQFF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)CC(C#N)(C#N)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


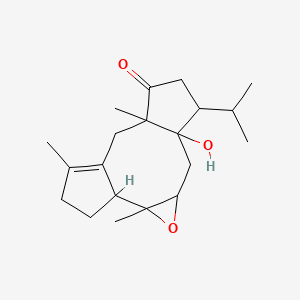
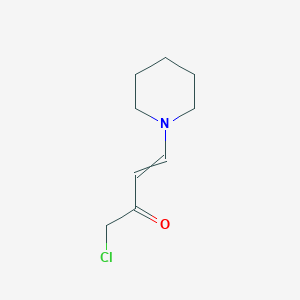


![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)

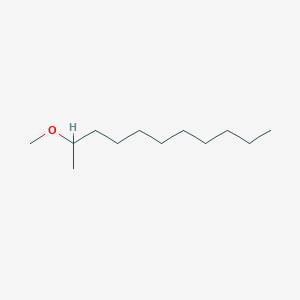
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
